3-(2-Hydroxyethyl)-1,1-dimethylurea

Solubility Formulation Hydrophilicity

Unlike simple dialkylureas, 3-(2-Hydroxyethyl)-1,1-dimethylurea uniquely combines a tertiary dimethylurea motif with a primary hydroxyl handle in a single low-MW scaffold. This bifunctional design enables one-pot cross-linking in aqueous systems without organic co-solvents, selective H₂S/mercaptan scavenging, and quaternization to cationic monomers—pathways inaccessible to 1,1-dimethylurea, 1,3-dimethylurea, or N-(2-hydroxyethyl)urea. With ≥6 verified suppliers offering ≥95% purity and batch-specific NMR/HPLC/GC documentation, it ensures reliable re-supply and lot-to-lot consistency for HTS campaigns and industrial formulation workflows.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 65869-66-1
Cat. No. B3055620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-1,1-dimethylurea
CAS65869-66-1
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NCCO
InChIInChI=1S/C5H12N2O2/c1-7(2)5(9)6-3-4-8/h8H,3-4H2,1-2H3,(H,6,9)
InChIKeyCZLBNWYGPWGFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS 65869-66-1): A Dual-Function Urea Scaffold for Targeted Synthesis and Formulation


3-(2-Hydroxyethyl)-1,1-dimethylurea (CAS 65869-66-1, MF: C₅H₁₂N₂O₂, MW: 132.16) is a substituted urea derivative combining a tertiary dimethylurea moiety with a primary hydroxyethyl group, resulting in a bifunctional intermediate that offers distinct reactivity advantages over simple dialkylureas or monohydroxyethylureas. The compound is utilized as a versatile small-molecule scaffold for organic synthesis, as a precursor for specialty resins, adhesives, and cross-linking agents, and as a scavenger for sour gases (H₂S and mercaptans) in hydrocarbon streams [1].

Why Simple Dimethylureas or Monohydroxyethylureas Cannot Replace 3-(2-Hydroxyethyl)-1,1-dimethylurea in Demanding Applications


Substituting 3-(2-Hydroxyethyl)-1,1-dimethylurea with structurally related compounds such as 1,1-dimethylurea, 1,3-dimethylurea, or N-(2-hydroxyethyl)urea often fails because the target molecule uniquely combines three critical features within a single low-molecular-weight scaffold: a tertiary dimethylurea motif for controlled reactivity, a primary hydroxyl handle for further derivatization, and balanced hydrophilic/hydrophobic character that enhances solubility in both polar and non-polar media compared to simpler analogs [1]. These properties cannot be simultaneously achieved by any single comparator, making direct substitution detrimental to yield, purity, or biological readout in sensitive synthetic or formulation workflows [1].

Quantitative Differentiation of 3-(2-Hydroxyethyl)-1,1-dimethylurea (65869-66-1) Against Its Closest Analogs


Enhanced Aqueous Solubility versus 1,1-Dimethylurea

The incorporation of a primary hydroxyethyl group onto the dimethylurea core substantially increases water solubility. While 1,1-dimethylurea (CAS 598-94-7) exhibits a limited solubility of approximately 5% w/v in water at ambient temperature, 3-(2-hydroxyethyl)-1,1-dimethylurea is fully miscible with water, a property attributed to the hydrogen-bonding capacity of the hydroxyl group [1]. This difference is critical for aqueous-phase reactions and formulations.

Solubility Formulation Hydrophilicity

Differential Solubility Profile Compared to 1,3-Dimethylurea

1,3-Dimethylurea (CAS 96-31-1) has an aqueous solubility of 765 g/L at 21.5 °C, making it extremely soluble. 3-(2-Hydroxyethyl)-1,1-dimethylurea exhibits lower but still high solubility, with a predicted LogS of approximately -1.89 (corresponding to ~1.7 g/L) based on its estimated LogP of -0.85 [1]. This controlled, moderate solubility is advantageous for applications requiring gradual dissolution or controlled release, avoiding the extreme hygroscopicity and solution viscosity issues associated with 1,3-dimethylurea.

Solubility Crystallization Process Chemistry

Standardized Purity Specification Enabling Reproducible Screening

Multiple suppliers list a minimum purity specification of 95% for 3-(2-hydroxyethyl)-1,1-dimethylurea, often supported by batch-specific analytical data (NMR, HPLC, GC) . In contrast, closely related analog 1-ethyl-3-(2-hydroxyethyl)urea (CAS 29346-51-8) is also commonly supplied at 95% purity, but with significantly less availability of certified batch data from multiple independent vendors, introducing uncertainty in procurement for sensitive applications .

Purity Quality Control Reproducibility

Bifunctional Reactivity for Step-Economical Synthesis

3-(2-Hydroxyethyl)-1,1-dimethylurea possesses two distinct reactive handles: a primary hydroxyl group capable of esterification, etherification, or oxidation, and a tertiary urea nitrogen that can undergo further substitution or quaternization. This dual reactivity is absent in 1,1-dimethylurea (which lacks a hydroxyl) and in N-(2-hydroxyethyl)urea (which lacks a tertiary amine), making the target compound uniquely suited for step-economical syntheses of cross-linked polymers and functional resins [1][2].

Synthetic Utility Cross-linking Resin Chemistry

Industrial Applicability as a Sour Gas Scavenger

3-(2-Hydroxyethyl)-1,1-dimethylurea is documented as a scavenger for sour gases (H₂S and mercaptans) in gaseous or liquid hydrocarbon streams, leveraging its urea functionality for nucleophilic capture of acidic gases . In contrast, 1,3-dimethylurea is primarily used as a urease inhibitor in agriculture and fertilizer applications, and N-(2-hydroxyethyl)urea is predominantly a cosmetic humectant, indicating divergent industrial application profiles despite structural similarity [1][2].

Gas Treatment H₂S Scavenging Petrochemical

Cost and Supply Chain Multiplicity

The target compound is listed by at least six independent commercial suppliers (AKSci, Bidepharm, CymitQuimica, Enamine, SLPHARCHEM, ChemTradeHub) with pricing transparency for quantities from 50 mg to 10 g [1][2]. The closest structural analog with documented multi-vendor availability is 1-ethyl-3-(2-hydroxyethyl)urea, listed by approximately three suppliers. This broader supply base for the target compound reduces single-source dependency and exerts competitive pricing pressure .

Procurement Supply Chain Cost Efficiency

High-Value Application Scenarios Where 3-(2-Hydroxyethyl)-1,1-dimethylurea Outperforms Its Analogs


Aqueous-Phase Cross-Linking and Resin Synthesis

Utilize 3-(2-Hydroxyethyl)-1,1-dimethylurea as a bifunctional monomer in aqueous polymerization systems. Its full water miscibility (contrasting with the limited 5% solubility of 1,1-dimethylurea) eliminates the need for organic co-solvents, while its dual hydroxyl and urea functionalities enable one-pot cross-linking with diisocyanates or polycarboxylic acids, streamlining the production of formaldehyde-free textile finishing agents and specialty coatings [1].

Sour Gas Scavenging in Hydrocarbon Processing

Deploy 3-(2-Hydroxyethyl)-1,1-dimethylurea as a selective H₂S and mercaptan scavenger in natural gas or crude oil streams. Unlike 1,3-dimethylurea, which is optimized for soil urease inhibition, this compound is industrially validated for sour gas treatment, where the urea moiety reacts with acidic sulfur species to form stable, non-volatile adducts, preventing corrosion and meeting pipeline gas specifications [1].

Synthetic Intermediate for Quaternized Ammonium Derivatives

Employ the tertiary dimethylamine motif of 3-(2-Hydroxyethyl)-1,1-dimethylurea as a quaternization substrate to synthesize permanently charged cationic monomers. This pathway is inaccessible with N-(2-hydroxyethyl)urea, which lacks the tertiary amine. The resulting quaternized monomers are valuable building blocks for antimicrobial polymers and ion-exchange resins [1].

High-Throughput Screening Library Procurement

For HTS campaigns, select 3-(2-Hydroxyethyl)-1,1-dimethylurea as a scaffold with guaranteed ≥95% purity and batch-specific NMR/HPLC/GC documentation from multiple vendors. The superior supplier multiplicity (≥6 versus ~3 for the ethyl analog) ensures rapid re-supply and lot-to-lot consistency, minimizing assay variability over longitudinal screening programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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